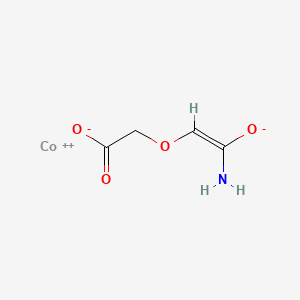
Cobalt diglycolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt diglycolamide is a coordination compound formed by the interaction of cobalt ions with diglycolamide ligands. Diglycolamides are a class of compounds known for their ability to form stable complexes with various metal ions, making them useful in a range of applications, particularly in the field of nuclear chemistry and waste management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt diglycolamide typically involves the reaction of cobalt salts, such as cobalt chloride or cobalt nitrate, with diglycolamide ligands in an appropriate solvent. The reaction is often carried out under mild conditions, with the temperature and pH carefully controlled to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the final product, such as crystallization or solvent extraction .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt diglycolamide can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new cobalt-ligand complexes .
Aplicaciones Científicas De Investigación
Cobalt diglycolamide has a wide range of scientific research applications, including:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal ion interactions with biological molecules.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the extraction and separation of rare earth elements and other metals from ores and waste streams .
Mecanismo De Acción
The mechanism of action of cobalt diglycolamide involves the coordination of the diglycolamide ligands to the cobalt ion, forming a stable complex. The ligands donate electron pairs to the cobalt ion, stabilizing it in a specific oxidation state. This coordination can influence the reactivity and properties of the cobalt ion, making it useful in various applications .
Comparación Con Compuestos Similares
Cobalt diglycolamide can be compared with other similar compounds, such as:
- Nickel diglycolamide
- Copper diglycolamide
- Zinc diglycolamide
These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, nickel diglycolamide may have different stability and reactivity compared to this compound, making it more suitable for certain applications .
Propiedades
Número CAS |
68133-85-7 |
|---|---|
Fórmula molecular |
C4H5CoNO4 |
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
2-[(E)-2-amino-2-oxidoethenoxy]acetate;cobalt(2+) |
InChI |
InChI=1S/C4H7NO4.Co/c5-3(6)1-9-2-4(7)8;/h1,6H,2,5H2,(H,7,8);/q;+2/p-2/b3-1+; |
Clave InChI |
CEPFLBGIHYSBQG-KSMVGCCESA-L |
SMILES isomérico |
C(C(=O)[O-])O/C=C(\N)/[O-].[Co+2] |
SMILES canónico |
C(C(=O)[O-])OC=C(N)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


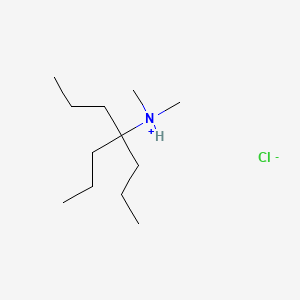

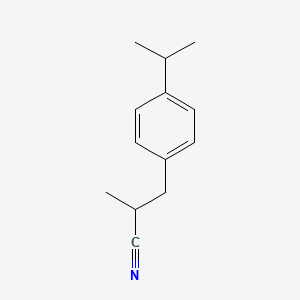
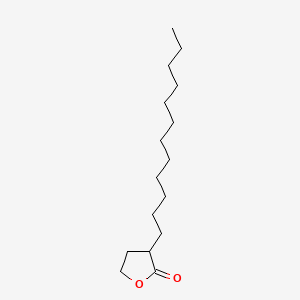
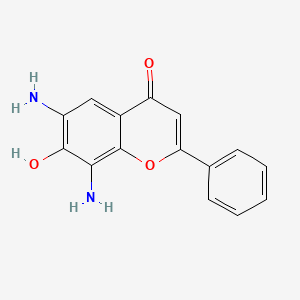

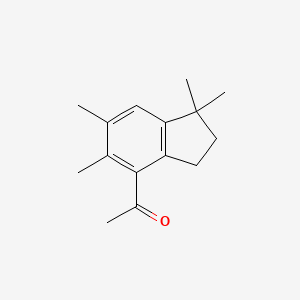
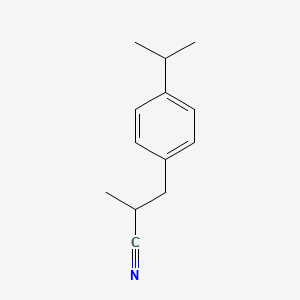

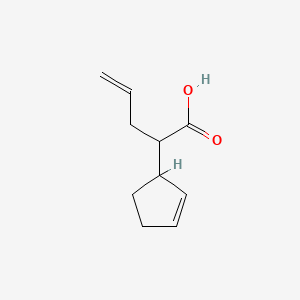
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
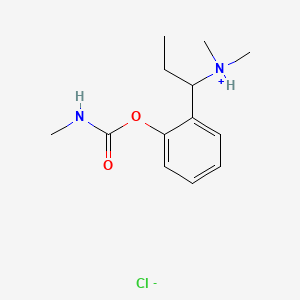

![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
